molecular formula C12H15N3 B14629419 2,4,6-Tricyclopropyl-1,3,5-triazine CAS No. 56382-54-8

2,4,6-Tricyclopropyl-1,3,5-triazine

Cat. No.: B14629419
CAS No.: 56382-54-8
M. Wt: 201.27 g/mol
InChI Key: KAVMHACWAIRBRC-UHFFFAOYSA-N
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Description

2,4,6-Tricyclopropyl-1,3,5-triazine is a member of the 1,3,5-triazine family, characterized by a six-membered ring containing three nitrogen atoms at alternating positions. This compound is distinguished by the presence of cyclopropyl groups at the 2, 4, and 6 positions on the triazine ring. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tricyclopropyl-1,3,5-triazine typically involves the cyclotrimerization of nitriles or the cyclization of amidines. One common method is the reaction of cyanuric chloride with cyclopropylamine under controlled conditions. This reaction proceeds via nucleophilic substitution, where the chlorine atoms on cyanuric chloride are replaced by cyclopropyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production times .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tricyclopropyl-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the cyclopropyl groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, hydrolysis can occur, breaking down the triazine ring into smaller fragments.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used in nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazines, while oxidation may produce triazine oxides .

Scientific Research Applications

2,4,6-Tricyclopropyl-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of herbicides, dyes, and polymer stabilizers

Mechanism of Action

The mechanism of action of 2,4,6-Tricyclopropyl-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Known for its use in the production of reactive dyes.

    2,4,6-Triamino-1,3,5-triazine (Melamine): Widely used in the production of melamine resins.

    2,4,6-Tris(phenoxy)-1,3,5-triazine: Used in the synthesis of various polymers and materials.

Uniqueness: 2,4,6-Tricyclopropyl-1,3,5-triazine is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where other triazines may not be as effective .

Properties

CAS No.

56382-54-8

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2,4,6-tricyclopropyl-1,3,5-triazine

InChI

InChI=1S/C12H15N3/c1-2-7(1)10-13-11(8-3-4-8)15-12(14-10)9-5-6-9/h7-9H,1-6H2

InChI Key

KAVMHACWAIRBRC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=NC(=N2)C3CC3)C4CC4

Origin of Product

United States

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